molecular formula C15H12F3NO4 B150293 (+/-)-Fluazifop-d4 CAS No. 127893-33-8

(+/-)-Fluazifop-d4

Cat. No. B150293
Key on ui cas rn: 127893-33-8
M. Wt: 331.28 g/mol
InChI Key: YUVKUEAFAVKILW-LNFUJOGGSA-N
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Patent
US05199970

Procedure details

A mixture containing 12.46 g of 2-[4-(5-trifluoromethyl-2-pyridyloxy)phenoxy]propionic acid and a catalytic amount of p-toluenesulfonic acid in 70 ml of methanol is boiled under reflux for 4 hours. After evaporating the solution to dryness, the residue is dissolved in ether and washed with sodium hydrogen carbonate solution. The ethereal layer is separated, dried over anhydrous magnesium sulfate and evaporated to dryness to give 11.5 g of product.
Quantity
12.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:23])([F:22])[C:3]1[CH:4]=[CH:5][C:6]([O:9][C:10]2[CH:21]=[CH:20][C:13]([O:14][CH:15]([CH3:19])[C:16]([OH:18])=[O:17])=[CH:12][CH:11]=2)=[N:7][CH:8]=1.[C:24]1(C)C=CC(S(O)(=O)=O)=CC=1>CO>[F:23][C:2]([F:22])([F:1])[C:3]1[CH:4]=[CH:5][C:6]([O:9][C:10]2[CH:21]=[CH:20][C:13]([O:14][CH:15]([CH3:19])[C:16]([O:18][CH3:24])=[O:17])=[CH:12][CH:11]=2)=[N:7][CH:8]=1

Inputs

Step One
Name
Quantity
12.46 g
Type
reactant
Smiles
FC(C=1C=CC(=NC1)OC1=CC=C(OC(C(=O)O)C)C=C1)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After evaporating the solution to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in ether
WASH
Type
WASH
Details
washed with sodium hydrogen carbonate solution
CUSTOM
Type
CUSTOM
Details
The ethereal layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=CC(=NC1)OC1=CC=C(OC(C(=O)OC)C)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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